molecular formula C21H22FN5O2 B2847903 (3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone CAS No. 2034298-93-4

(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone

Cat. No.: B2847903
CAS No.: 2034298-93-4
M. Wt: 395.438
InChI Key: OGUOPHDZJWRTQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone is a potent and selective ATP-competitive inhibitor designed to target Janus Kinase (JAK) family members and Fms-like tyrosine kinase 3 (FLT3) . Its primary research value lies in the investigation of JAK/STAT signaling pathway dysregulation , which is implicated in a range of hematological malignancies and autoimmune disorders. The compound demonstrates significant efficacy against JAK2 and FLT3 kinases, making it a crucial tool for studying oncogenic proliferation and survival signals in cancers such as myeloproliferative neoplasms and acute myeloid leukemia (AML) , particularly in models with FLT3-ITD mutations. Researchers utilize this inhibitor to elucidate the mechanistic roles of JAK and FLT3 in disease pathogenesis, to explore mechanisms of drug resistance, and to evaluate its potential as a lead compound in preclinical oncology drug discovery programs. Its selectivity profile allows for the specific perturbation of these key signaling nodes in complex cellular environments.

Properties

IUPAC Name

[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-(2-methyl-5-phenylpyrazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN5O2/c1-3-16-19(22)20(24-13-23-16)29-15-9-10-27(12-15)21(28)18-11-17(25-26(18)2)14-7-5-4-6-8-14/h4-8,11,13,15H,3,9-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGUOPHDZJWRTQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3=CC(=NN3C)C4=CC=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound generally involves a multi-step procedure, starting with the preparation of the core pyrrolidinyl and pyrazolyl moieties. Typical synthetic routes may include:

  • Formation of Pyrimidinyl Ether: The initial step involves the formation of 6-ethyl-5-fluoropyrimidin-4-yl ether through nucleophilic substitution reactions.

  • Pyrrolidinylation: The pyrrolidin-1-yl group is introduced via nucleophilic substitution, where 6-ethyl-5-fluoropyrimidin-4-yl ether reacts with a pyrrolidine derivative.

  • Pyrazolyl Methylation: Finally, the pyrazol-5-yl-methanone derivative is formed through methylation of 1-methyl-3-phenyl-1H-pyrazole with appropriate methylating agents.

Industrial Production Methods: Industrial production typically involves large-scale synthesis in batch reactors. Standard protocols emphasize stringent control over reaction conditions such as temperature, pressure, and pH to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxide derivatives under the influence of oxidizing agents.

  • Reduction: Reduction reactions might lead to the formation of the corresponding alcohol or amine derivatives.

  • Substitution: The presence of multiple functional groups allows for substitution reactions, especially nucleophilic substitutions at the pyrimidinyl and pyrazolyl sites.

Common Reagents and Conditions:

  • Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

  • Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) serve as reducing agents.

  • Substitution: Nucleophilic substitution often employs reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products:

  • Oxidation: Formation of N-oxide derivatives.

  • Reduction: Corresponding alcohols or amines.

  • Substitution: Various substituted derivatives depending on the nucleophile.

Scientific Research Applications

This compound has diverse applications across multiple fields:

  • Chemistry: Used as a building block for more complex organic synthesis due to its reactive functional groups.

  • Biology: It serves as a biochemical probe to study enzyme interactions and metabolic pathways.

  • Medicine: Potential therapeutic applications, particularly in designing drugs targeting specific enzymes or receptors due to its intricate molecular structure.

  • Industry: Utilized in the synthesis of specialized polymers or materials with unique chemical properties.

Mechanism of Action

The mechanism of action involves binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The compound's effects are mediated through interactions at the molecular level, altering the conformation or activity of the target proteins. This modulation can lead to downstream biological effects, making it useful in therapeutic contexts.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features and Analogues

The compound’s structural uniqueness lies in its dual heterocyclic system. Below is a comparative analysis with analogous compounds from the evidence:

Compound Core Structure Substituents Key Functional Differences
Target Compound Pyrimidine + Pyrazole 6-Ethyl-5-fluoro-pyrimidinyl, 1-methyl-3-phenyl-pyrazole Fluorine at pyrimidine C5 enhances electronegativity; pyrrolidinyl ether improves solubility.
5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo... Thienopyrimidine + Pyrazolo-chromenone Thienopyrimidine fused with chromenone Bulkier chromenone system may reduce membrane permeability compared to pyrrolidinyl ether.
2-(1-(4-amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro... Pyrazolopyrimidine + Chromenone 4-Amino-pyrazolopyrimidine, fluorinated chromenone Amino group on pyrazolopyrimidine enhances hydrogen bonding; chromenone adds planar rigidity.

Physicochemical and Spectral Properties

  • Spectral Analysis: NMR (¹H/¹³C) and UV-Vis data (as in and ) would differentiate the target’s pyrrolidinyl ether (δ ~3.5–4.5 ppm for oxy-pyrrolidine protons) from thienopyrimidine (δ ~7.0–8.5 ppm for aromatic protons) in analogues .

Stability and Metabolism

  • The pyrrolidinyl ether’s conformational flexibility could improve metabolic stability over rigid chromenone systems () .
  • Fluorine’s electronegativity may slow oxidative degradation of the pyrimidine ring compared to non-fluorinated analogues .

Q & A

Q. What are the established synthetic routes for this compound, and what are the critical reaction parameters?

The synthesis involves two primary steps: (1) nucleophilic substitution to form the pyrimidine-pyrrolidine linkage and (2) acylation to couple the pyrrolidine intermediate with the pyrazole-methanone moiety. Key parameters include:

  • Temperature : 60–80°C for substitution reactions to ensure regioselectivity .
  • Solvent : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency .
  • Catalysts : Palladium-based catalysts improve cross-coupling yields in pyrimidine functionalization . Microwave-assisted synthesis reduces reaction times (2–4 hours vs. 12–24 hours conventionally) .

Q. Which analytical techniques are recommended for structural confirmation and purity assessment?

  • High-resolution mass spectrometry (HRMS) : Confirms molecular weight (e.g., observed [M+H]+ vs. theoretical) .
  • Multidimensional NMR (1H, 13C, COSY, HSQC) : Resolves structural ambiguities, particularly the stereochemistry of the pyrrolidinyloxy group and methanone connectivity .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (40–80% acetonitrile, 1 mL/min flow rate) achieve >95% purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the acylation step?

  • Activating agents : Replace traditional carbodiimides (e.g., DCC) with HATU or EDCI/HOBt to enhance coupling efficiency by 15–20% .
  • Solvent screening : Test dichloromethane or THF to minimize side reactions like ester hydrolysis .
  • Continuous flow reactors : Improve mixing and thermal control, reducing reaction time to 1 hour and increasing yield by 20% .

Q. What experimental strategies resolve contradictions in bioactivity data across cellular models?

  • Orthogonal assays : Combine enzymatic assays (e.g., kinase inhibition) with cell viability assays (e.g., MTT) to differentiate target-specific vs. off-target effects .
  • Dose-response profiling : Compare EC50 values across models; discrepancies may arise from differential cell permeability or metabolizing enzyme expression .
  • Transcriptomic analysis : Identify upregulated resistance pathways (e.g., ABC transporters) in non-responsive models .

Methodological Considerations

  • Contradiction analysis : Use statistical tools (e.g., ANOVA) to evaluate variability in bioactivity data across replicates .
  • Scale-up challenges : Transitioning from batch to flow synthesis requires recalibrating residence time and solvent ratios to maintain yield .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.